[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone
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Overview
Description
11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The introduction of the chlorophenyl and furan groups is achieved through electrophilic aromatic substitution reactions under controlled conditions. The final step involves the addition of the phenylmethanone group, which is typically carried out using Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a dihydro derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Ethyl 3-(furan-2-yl)propionate: Another compound containing a furan ring, used as a flavoring agent.
Uniqueness
What sets 11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone apart is its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C30H23ClN2O3 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
5-benzoyl-6-(4-chlorophenyl)-9-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H23ClN2O3/c31-22-14-12-19(13-15-22)29-28-24(17-21(18-26(28)34)27-11-6-16-36-27)32-23-9-4-5-10-25(23)33(29)30(35)20-7-2-1-3-8-20/h1-16,21,29,32H,17-18H2 |
InChI Key |
XMCUISIXYCDHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
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